Ferulic acid

Catalog No.
S590568
CAS No.
537-98-4
M.F
C16H20O9
M. Wt
356.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferulic acid

CAS Number

537-98-4

Product Name

Ferulic acid

IUPAC Name

(E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

InChI

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16-/m1/s1

InChI Key

IEMIRSXOYFWPFD-BJGSYIFTSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O

Solubility

In water, 5.97X10+3 mg/L at 25 °C (est)

Synonyms

(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid;(E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid; (E)-4-Hydroxy-3-methoxy-cinnamic acid; (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-acrylic acid; (2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid; (E

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Ferulic acid (FA) is a naturally occurring phenolic acid found in various plants, including rice bran, wheat bran, fruits (like oranges, pineapples, and apples), and vegetables (like artichokes, carrots, and beets) []. This molecule has gained significant scientific interest due to its diverse range of potential applications in various research areas.

Antioxidant and Anti-Inflammatory Properties

One of the most studied aspects of ferulic acid is its potent antioxidant activity. FA acts as a free radical scavenger, preventing cellular damage caused by these harmful molecules []. This property is believed to contribute to its anti-inflammatory effects, potentially offering benefits in conditions like chronic inflammatory diseases and neurodegenerative disorders.

Potential in Cancer Research

Studies suggest that ferulic acid might have anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) []. Additionally, FA might enhance the efficacy of conventional cancer therapies by reducing their side effects []. However, further research is needed to fully understand its potential role in cancer management.

Neuroprotective Effects

Emerging research explores the potential neuroprotective effects of ferulic acid. Studies indicate that FA might improve memory and learning, while also protecting brain cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. These findings suggest a potential role for FA in preventing or slowing the progression of these debilitating conditions.

Other Potential Applications

Ferulic acid is being investigated for its potential applications in various other areas of scientific research. These include:

  • Cardiovascular health: Studies suggest that FA might improve heart health by reducing blood pressure and cholesterol levels [].
  • Diabetes management: Research indicates that FA might have anti-diabetic properties, potentially improving blood sugar control [].
  • Skin health: Due to its antioxidant and anti-inflammatory properties, FA is used in various cosmetic products for its potential benefits in preventing skin aging and improving wound healing [].

Ferulic acid is a naturally occurring hydroxycinnamic acid, specifically classified as 4-hydroxy-3-methoxy cinnamic acid. It is predominantly found in the cell walls of various plants, particularly in seeds and leaves, where it plays a critical role in plant structure and defense. This compound exhibits a phenolic structure characterized by hydroxyl, carboxyl, and reactive carbon-carbon double bonds, which contribute to its chemical reactivity and biological activities .

The primary mechanism of action of ferulic acid is believed to be its antioxidant activity. Ferulic acid can scavenge free radicals, thereby preventing them from damaging cells and contributing to aging and various diseases []. Additionally, ferulic acid may exhibit anti-inflammatory properties by modulating certain signaling pathways in the body []. However, the specific mechanisms of its anti-inflammatory effects require further investigation.

Ferulic acid is generally considered safe for topical application in cosmetics []. However, some people may experience skin irritation, especially those with sensitive skin. It is recommended to perform a patch test before widespread use.

. One significant reaction is its interaction with hydrogen peroxide and peracetic acid, where it demonstrates stability against oxidative degradation due to its conjugated side chain. The primary reaction observed is trans-cis isomerization, which likely involves a radical mechanism without bond cleavage. In contrast, aldehyde substitutions on the cinnamyl side chain significantly increase susceptibility to oxidative degradation . Additionally, ferulic acid reacts with nitrite under acidic conditions, leading to complex mixtures of products, highlighting its versatile reactivity .

Ferulic acid is recognized for its potent biological activities, particularly its antioxidant properties. It acts as a free radical scavenger, effectively neutralizing harmful reactive species such as hydroxyl radicals and nitrogen dioxide radicals . This antioxidant capability is crucial for protecting cells from oxidative stress and has implications for various health benefits, including anti-inflammatory effects and potential protective roles against chronic diseases.

Ferulic acid can be synthesized through various methods:

  • Extraction from Natural Sources: It can be isolated from plant materials such as rice bran, wheat, and oats.
  • Chemical Synthesis: Laboratory synthesis often involves the reaction of p-hydroxycinnamic acid derivatives or the use of phenolic compounds in the presence of specific reagents.
  • Biotechnological Approaches: Microbial fermentation processes can also be employed to produce ferulic acid from lignocellulosic biomass.

These methods allow for the production of ferulic acid in both natural and synthetic forms, catering to different industrial applications.

Ferulic acid has diverse applications across various fields:

  • Pharmaceuticals: Its antioxidant properties make it a valuable ingredient in formulations aimed at preventing oxidative damage.
  • Cosmetics: Ferulic acid is used in skincare products for its ability to enhance skin protection against UV radiation and environmental stressors.
  • Food Industry: As a natural preservative and antioxidant, it helps prolong shelf life and maintain the quality of food products.
  • Agriculture: It serves as a plant growth regulator and contributes to plant defense mechanisms against pathogens.

Research has focused on the interaction of ferulic acid with various biological systems. Studies indicate that it can scavenge reactive oxygen species effectively, thus reducing oxidative stress in cells. The interactions with nitrite have also been explored to understand the formation of novel products under acidic conditions . These studies provide insights into the mechanisms through which ferulic acid exerts its protective effects in biological systems.

Ferulic acid shares structural similarities with several other phenolic compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Caffeic AcidHydroxycinnamic acidStronger anti-inflammatory properties
Sinapic AcidHydroxycinnamic acidHigher antioxidant capacity against lipid peroxidation
CoumarinBenzopyran derivativeAnticoagulant properties
Chlorogenic AcidHydroxycinnamic acidStronger inhibition of glucose absorption

Ferulic acid's unique combination of hydroxyl groups and methoxy substitutions contributes to its distinct reactivity and biological activity compared to these similar compounds. Its effectiveness as an antioxidant and its role in plant defense mechanisms further highlight its uniqueness in the realm of phenolic compounds .

Physical Description

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS]
Tan powder; [Alfa Aesar MSDS]
Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

356.11073221 g/mol

Monoisotopic Mass

356.11073221 g/mol

Heavy Atom Count

25

LogP

log Kow = 1.51
1.51

Appearance

Powder

Melting Point

168 - 171 °C

UNII

AVM951ZWST

Related CAS

24276-84-4 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 251 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 251 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 245 of 251 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Ferulic acid (FA) is an effective scavenger of free radicals and it has been approved in certain countries as food additive to prevent lipid peroxidation.
Sodium ferulate (SF) or 3-methoxy-4-hydroxy-cinamate sodium is an active principle from Angelica sinensis, Cimicifuga heracleifolia, Lignsticum chuangxiong, and other plants. It has been used in traditional Chinese medicine and is approved by State Drugs Administration of China as a drug for treatment of cardiovascular and cerebrovascular diseases. SF has antithrombotic, platelet aggregation inhibitory and antioxidant activities in animals and humans. For several decades SF has been widely used in China to treat cardiovascular and cerebrovascular diseases and to prevent thrombosis... /Sodium ferulate/
/EXPL THER/ Ligusticum Chuanxiong and its effective components were studied in the treatment of ischemic stroke, a common emergent disease in China. Some injections of the medicines, including Ligusticum, Ligustrazine, Ligustylid and ferulic acid, were tested clinically and experimentally. The results showed that the effects of the drugs were the same as or even better than those of the controls, such as papaverine, dextran and aspirin-persantin. They could improve brain microcirculation through inhibiting thrombus formation and platelet aggregation as well as blood viscosity.
/EXPL THER/ Although more definitive research is necessary, several natural therapies show promise in treating hot flashes without the risks associated with conventional therapies. Soy and other phytoestrogens, black cohosh, evening primrose oil, vitamin E, the bioflavonoid hesperidin with vitamin C, ferulic acid, acupuncture treatment, and regular aerobic exercise have been shown effective in treating hot flashes in menopausal women.
For more Therapeutic Uses (Complete) data for FERULIC ACID (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Anticoagulants

Vapor Pressure

0.00000269 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1135-24-6
97274-61-8
537-98-4

Absorption Distribution and Excretion

The study described here has investigated the bioavailability of ferulic acid in humans, from tomato consumption, through the monitoring of the pharmacokinetics of excretion in relation to intake. The results show that the peak time for maximal urinary excretion is approximately 7 hr and the recovery of ferulic acid in the urine, on the basis of total free ferulic acid and feruloyl glucuronide excreted, is 11-25% of that ingested.
The ... study investigated the urinary excretion of free and conjugated ferulic acid, present in quantitatively detectable amounts in French maritime pine (Pinus maritima) bark extract (PBE), after oral PBE administration to human subjects. Eleven healthy adult subjects (4 women and 7men) consumed either a single dose (200 mg PBE) or two doses of PBE (100 and 200 mg, respectively) within a 48-hr interval. Two days before the oral administration of PBE and during the urine sample collection period volunteers adhered to a diet low in polyphenols. Aliquots of all urine production were collected over 24 hr. Free and conjugated ferulic acid was assessed in urine by HPLC using diode array detection. A close association between the dietary intake of PBE and the urinary excretion of ferulic acid was detected. Moreover, the results indicate that a considerable proportion of ferulic acid is excreted as glucuronide or sulfate after PBE consumption, varying over the range 2 to 20% between individuals. The kinetics of excretion associated with the administration of 100 mg PBE was quite similar to that obtained after 200 mg PBE. A biphasic trend was evident in a number of subjects. All subjects studied here displayed a significant, although variable level of excretion of ferulic acid after supplementation with PBE, Thus, the data provide evidence that at least a part of the phenolic components of PBE are absorbed, metabolized, and eliminated by humans.
The hydroxycinnamates, intermediates in the phenylpropanoid synthetic pathway, are effective in enhancing the resistance of low-density lipoprotein (LDL) to oxidation in the order caffeic acid greater than ferulic acid greater than p-coumaric acid. It is unclear whether the mode of action of ferulic acid as an antioxidant is based on its activities in the aqueous or the lipophilic phase. Partitioning of 14C-labelled ferulic acid into plasma and its components, LDL and the albumin-rich fractions, has been studied under conditions of maximum aqueous solubility. The majority of ferulic acid associates with the albumin-rich fraction of the plasma, although a proportion is also found to partition between the LDL and aqueous phases; however, ferulic acid does not associate with the lipid portion of the LDL particle, suggesting that it exerts its antioxidant properties from the aqueous phase. This is of particular interest since the results demonstrate that ferulic acid is a more effective antioxidant against LDL oxidation than the hydrophilic antioxidant ascorbic acid.
The major constituents of artichoke extracts are hydroxycinnamic acids such as chlorogenic acid, dicaffeoylquinic acids caffeic acid and ferulic acid, and flavonoids such as luteolin and apigenin glycosides. ...Several studies have shown the effect on animal models of artichoke extracts ... . . Results showed a plasma maximum concentration of 6.4 (SD 1.8) ng/mL for chlorogenic acid after 1 hr and its disappearance within 2 hr (P< 0.05). Peak plasma concentrations of 19.5 (SD 6.9) ng/ml for total caffeic acid were reached within 1 h, while ferulic acid plasma concentrations showed a biphasic profile with 6.4 (SD1.5) ng/mL and 8.4 (SD4.6) ng/mL within 1 hr and after 8 hr respectively. ...A significant increase of dihydrocaffeic acid and dihydroferulic acid total levels after 8 hr (P<0.05) /was observed/. No circulating plasma levels of luteolin and apigenin were present.

Metabolism Metabolites

The bioavailability of ferulic acid (FA; 3-methoxy-4-hydroxycinnamic acid) and its metabolites was investigated in rat plasma and urine after an oral short-term ingestion of 5.15 mg/kg of FA. Free FA, glucuronoconjugates, and sulfoconjugates were quickly detected in plasma with a peak of concentration found 30 min after ingestion. Sulfoconjugates were the main derivates ( approximately 50%). In urine, the cumulative excretion of total metabolites reached a plateau 1.5 h after ingestion, and approximately 40% were excreted by this way. Free FA recovered in urine represented only 4.9 +/-1.5% of the native FA consumed by rats. Glucuronoconjugates and sulfoconjugates represented 0.5 +/- 0.3 and 32.7 +/- 7.3%, respectively. These results suggested that a part of FA incorporated in the diet was quickly absorbed and largely metabolized in sulfoconjugates before excretion in urine.
Ferulic acid (FA) is a phytochemical commonly found in fruits and vegetables such as tomatoes, sweet corn and rice bran. It arises from metabolism of phenylalanine and tyrosine by Shikimate pathway in plants.
Ferulic Acid has known human metabolites that include (2S,3S,4S,5R)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Associated Chemicals

trans-Ferulic acid; 537-98-4
cis-Ferulic acid; 1014-83-1

Wikipedia

Ferulic acid
Ethoxyquin

Use Classification

Food additives -> Flavoring Agents
Cosmetics -> Antimicrobial

Methods of Manufacturing

Prepared by the interaction of vanillin, malonic acid and piperidine in pyridine for 3 weeks, then precipitating with HCl
Ferulic acid is easily prepared in large quantities from rice bran pitch, a blackish brown waste oil with high viscosity, discharged in the process of the rice bran oil production.

General Manufacturing Information

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, (2E)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: ACTIVE
Ferulic acid is an extremely abundant, preformed phenolic aromatic chemical found widely in nature. Ferulic acid is viewed as a commodity scale, renewable chemical feedstock for biocatalytic conversion to other useful aromatic chemicals. Most attention is focused on bioconversions of ferulic acid itself. Topics covered include cinnamoyl side-chain cleavage; nonoxidative decarboxylation; mechanistic details of styrene formation; purification and characterization of ferulic acid decarboxylase; conversion of ferulic acid to vanillin; O-demethylation; and reduction reactions.

Analytic Laboratory Methods

A high-performance liquid chromatographic method was developed for selective determination of ferulic acid in 7 min in the extracts from wheat flour and ground whole wheat at typical levels of 50 and 500 micrograms/g, respectively. Recovery of 99.9% was obtained when ferulic acid was extracted into dilute sulfuric acid, followed by enzymatic treatment of the extract with an alpha-amylase preparation. The chromatographic system included a 100-mm column packed with Hypersil 5 micron reversed-phase ODS operating isocratically with 12% methanol-citrate buffer (pH 5.4) mixture. The selectivity and sensitivity of both ultraviolet diode array and fluorescence detectors was investigated. The optimum wavelengths selected were 320 nm and 312 nm/418 nm respectively. Relative standard deviations of the analytical procedure were 2.43% and 5.10% for whole wheat and flour samples, respectively.

Interactions

The effects of topically applied curcumin, chlorogenic acid, caffeic acid, and ferulic acid on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced epidermal ornithine decarboxylase activity, epidermal DNA synthesis, and the promotion of skin tumors were evaluated in female CD-1 mice. Topical application of 0.5, 1, 3, or 10 umol of curcumin inhibited by 31, 46, 84, or 98%, respectively, the induction of epidermal ornithine decarboxylase activity by 5 nmol of TPA. In an additional study, the topical application of 10 umol of curcumin, chlorogenic acid, caffeic acid, or ferulic acid inhibited by 91, 25, 42, or 46%, respectively, the induction of ornithine decarboxylase activity by 5 nmol of TPA. The topical application of 10 umol of curcumin together with 2 or 5 nmol of TPA inhibited the TPA-dependent stimulation of the incorporation of [3H]-thymidine into epidermal DNA by 49 or 29%, respectively, whereas lower doses of curcumin had little or no effect. Chlorogenic acid, caffeic acid, and ferulic acid were less effective than curcumin as inhibitors of the TPA-dependent stimulation of DNA synthesis. Topical application of 1, 3, or 10 mumol of curcumin together with 5 nmol of TPA twice weekly for 20 weeks to mice previously initiated with 7,12-dimethylbenz[a]anthracene inhibited the number of TPA-induced tumors per mouse by 39, 77, or 98%, respectively. Similar treatment of mice with 10 mumol of chlorogenic acid, caffeic acid, or ferulic acid together with 5 nmol of TPA inhibited the number of TPA-induced tumors per mouse by 60, 28, or 35%, respectively, and higher doses of the phenolic acids caused a more pronounced inhibition of tumor promotion. The possibility that curcumin could inhibit the action of arachidonic acid was evaluated by studying the effect of curcumin on arachidonic acid-induced edema of mouse ears. The topical application of 3 or 10 umol of curcumin 30 min before the application of 1 umol of arachidonic acid inhibited arachidonic acid-induced edema by 33 or 80%, respectively.
... A series of in vivo experiments/were/ carried out to evaluate the ability of caffeic and ferulic acids to reduce, in healthy human volunteers, UVB-induced skin erythema, monitored by means of reflectance spectrophotometry. Caffeic and ferulic acids, dissolved in saturated aqueous solution pH 7.2, proved to afford a significant protection to the skin against UVB-induced erythema...
A variety of synthetic and dietary polyphenols protect mammalian and bacterial cells from cytotoxicity induced by hydroperoxides, especially hydrogen peroxide (H2O2). Cytotoxicity of H2O2 on Chinese hamster V79 cells was assessed with a colony formation assay. Cytotoxicity and mutagenicity of H2O2 on Salmonella TA104 were assessed with the Ames test. SOS response induced by H2O2 was investigated in the SOS chromotest with Escherichia coli PQ37. The polyphenol-bearing o-dihydroxy (catechol) structure, i.e., nordihydroguaiaretic acid, caffeic acid ester, gallic acid ester, quercetin, and catechin, were effective for suppression of H2O2-induced cytotoxicity in these assay systems. In contrast, neither ferulic acid ester-bearing o-methoxyphenol structure nor alpha-tocopherol were effective, indicating that o-dihydroxy or its equivalent structure in flavonoids is essential for the protection. There are many reports describing that polyphenols act as prooxidants in the presence of metal ions. /These/ results suggest, however, that they act as antioxidants in the cells, when no metal ions are added to the medium.
This review describes the modes of mice radiation injuries induced by soft X-irradiation under various conditions and the protective effects of several kinds of substances on these injuries. The models of radiation injuries in this study were bone marrow death after lethal irradiation, skin damage induced by irradiation with long length soft X-ray and leukocytopenia in the peripheral blood after sublethal irradiation. Two bioassay methods were established for the survival effect on the lethal irradiation and protective potency on the skin damage induced by soft X-irradiation. The protective potencies of various sulfur compounds, related compounds of ferulic acid, nucleic acid constitutional compounds, crude drugs and Chinese traditional medicines were determined and then many effective drugs were recognized. Effective components in the methanol extracts of Cnidii Rhizoma and Aloe arborescens recognized as radioprotectable were fractionated. As a result of these studies, it was observed that the active principles in Cnidii Rhizoma were identified as ferulic acid and adenosine. The scavenger action of active oxygens, a protective effect on the damages of deoxyribonucleic acid and superoxide dismutase by in vitro soft X-irradiation were evaluated as radiation protective mechanisms.
For more Interactions (Complete) data for FERULIC ACID (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Explore Compound Types